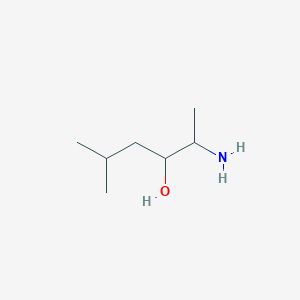
2-Amino-5-methylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methylhexan-3-ol is a chemical compound with the IUPAC name 2-amino-5-methyl-3-hexanol . It has a molecular weight of 131.22 and its InChI code is 1S/C7H17NO/c1-5(2)4-7(9)6(3)8/h5-7,9H,4,8H2,1-3H3 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-methylhexan-3-ol is C7H17NO . This indicates that the molecule consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen and oxygen atom each. The InChI code provides a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
2-Amino-5-methylhexan-3-ol is a liquid . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Applications De Recherche Scientifique
Enzymatic Resolution and Pheromone Component Synthesis
One of the applications involves the preparation of the enantiomers of threo-2-amino-3-methylhexanoic acid through enzymatic resolution. These enantiomers were then converted into optically active forms of threo-4-methylheptan-3-ol, which is a pheromone component of the smaller European elm bark beetle (Mori & Iwasawa, 1980).
Antidyslipidemic and Antioxidant Activities
Another study discovered an unusual amino acid, 2-amino-5-hydroxyhexanoic acid, from the seeds of Crotalaria juncea, which exhibited dose-dependent lipid-lowering activity in vivo and also showed good in vitro antioxidant activity. This compound and its cyclized version showed promising lipid-lowering and antioxidant profiles, highlighting its potential therapeutic applications (Prasad et al., 2013).
Biodegradation of Pharmaceuticals
Research into the biodegradation of sulfamethoxazole (SMX) by different bacterial strains identified that certain bacterial isolates could degrade SMX efficiently. This study underscores the importance of understanding the biodegradation mechanisms of pharmaceuticals in the environment, potentially leveraging specific bacterial strains for the bioremediation of contaminated sites (Mulla et al., 2018).
Novel Amino Acid Antagonists in Neuropharmacology
The development of novel excitatory amino acid (EAA) receptor antagonists, using the isoxazole amino acid AMPA as a lead, led to the synthesis of compounds with potential applications in neuropharmacology. These compounds were found to inhibit the binding of [3H]AMPA, showcasing their potential as selective inhibitors for non-NMDA receptor sites, which could have implications for the treatment of neurological disorders (Krogsgaard-Larsen et al., 1991).
Structural Studies of Bioisosteres
Investigations into the structural characteristics of isoxazol-3-ol and isothiazol-3-ol, which are carboxy group bioisosteres, were conducted through X-ray crystallography and ab initio calculations. These studies provide insights into the structural basis for the differences in pharmacological effects between isoxazol-3-ol and isothiazol-3-ol amino acids, contributing to the design of neuroactive analogues (Frydenvang et al., 1997).
Propriétés
IUPAC Name |
2-amino-5-methylhexan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-5(2)4-7(9)6(3)8/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGWEVDJSFFEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



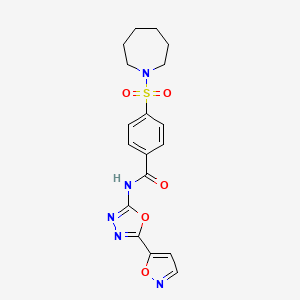


![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

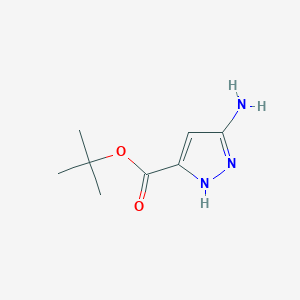

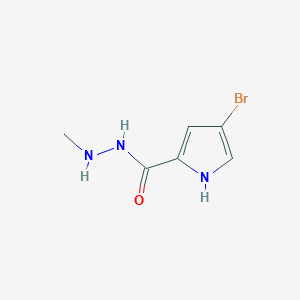

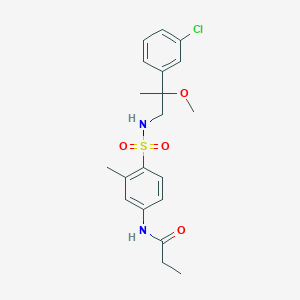
![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)